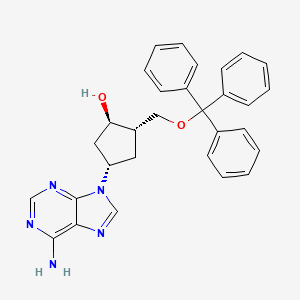
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol is a complex organic compound that features a cyclopentanol ring substituted with a purine derivative and a trityloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopentanol Ring: This can be achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of the Purine Derivative: The purine moiety is introduced via nucleophilic substitution reactions, where the amino group of the purine attacks an electrophilic center on the cyclopentanol ring.
Attachment of the Trityloxy Group: The trityloxy group is typically introduced through an etherification reaction, using trityl chloride and a suitable base to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine moiety or the trityloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Affecting signaling pathways by interacting with receptors or other proteins.
Comparación Con Compuestos Similares
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol can be compared with other similar compounds, such as:
Adenosine Derivatives: Similar in structure due to the presence of the purine moiety.
Cyclopentanol Derivatives: Share the cyclopentanol ring but differ in the substituents attached.
Trityloxy Compounds: Contain the trityloxy group but may have different core structures.
The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C30H29N5O2 |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
(1R,2S,4S)-4-(6-aminopurin-9-yl)-2-(trityloxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C30H29N5O2/c31-28-27-29(33-19-32-28)35(20-34-27)25-16-21(26(36)17-25)18-37-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,19-21,25-26,36H,16-18H2,(H2,31,32,33)/t21-,25-,26+/m0/s1 |
Clave InChI |
UPQVIFNUSXYNJS-OUIFVKKZSA-N |
SMILES isomérico |
C1[C@@H](C[C@H]([C@@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N5C=NC6=C(N=CN=C65)N |
SMILES canónico |
C1C(CC(C1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N5C=NC6=C(N=CN=C65)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


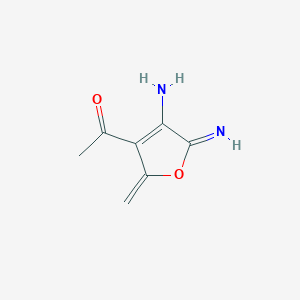
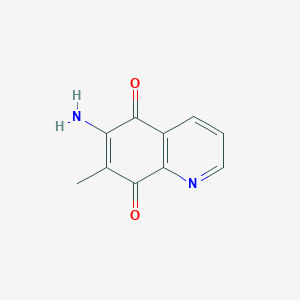

![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)

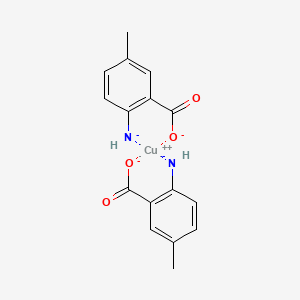

![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
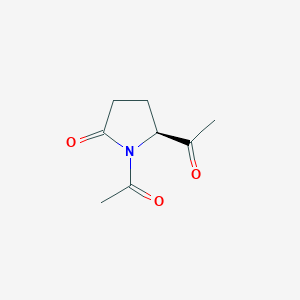
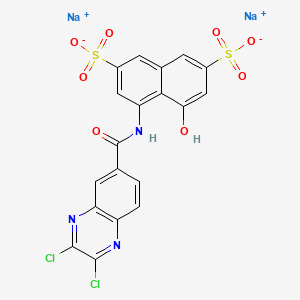
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
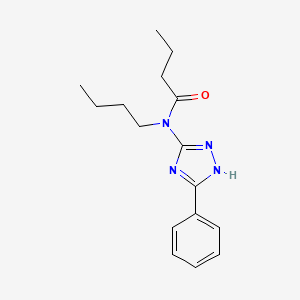
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
